molecular formula C22H23N3O3 B2817315 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2034562-68-8

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2817315
CAS No.: 2034562-68-8
M. Wt: 377.444
InChI Key: NKYQESWCSLNASJ-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic indole-carboxamide derivative featuring a benzofuran moiety linked via a dimethylaminoethyl spacer. The compound’s structure combines a 6-methoxyindole core, a carboxamide group at the 2-position, and a substituted ethylamine chain with a benzofuran ring.

The benzofuran group may confer π-π stacking interactions in biological systems, while the dimethylaminoethyl chain could enhance solubility or receptor binding. The 6-methoxyindole scaffold is common in bioactive molecules, often associated with modulation of serotoninergic or sigma receptors .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-25(2)19(21-11-15-6-4-5-7-20(15)28-21)13-23-22(26)18-10-14-8-9-16(27-3)12-17(14)24-18/h4-12,19,24H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYQESWCSLNASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis for faster reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide exhibits promising anticancer properties. Research has shown that it can induce apoptosis in cancer cells through mechanisms involving the regulation of apoptotic proteins and cell cycle arrest. For example, in vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety disorders .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. In vitro tests have shown effectiveness against a range of bacterial strains, indicating its potential use as an antimicrobial agent. This property could be particularly useful in developing new treatments for antibiotic-resistant infections .

Drug Delivery Systems

The compound's unique chemical properties allow it to be explored in drug delivery systems. Its ability to form complexes with various biomolecules makes it suitable for targeted drug delivery applications, enhancing the efficacy of therapeutic agents while minimizing side effects .

Case Study 1: Anticancer Efficacy

A study published in Molecules examined the efficacy of this compound against HepG2 liver cancer cells. The results showed an IC50 value of 2.57 µM, indicating significant cytotoxicity compared to control groups. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers assessed the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings suggested that treatment with this compound significantly reduced cell death and improved cell viability, highlighting its potential as a neuroprotective agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HepG2 cells
NeuropharmacologicalReduces oxidative stress-induced cell death
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The benzofuran and indole moieties can interact with various enzymes and receptors, leading to a range of biological effects. For example, the compound may inhibit certain enzymes involved in tumor growth or bacterial replication .

Comparison with Similar Compounds

Substituted Indole-Carboxamides with Aromatic Moieties

Example Compounds :

  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )
  • 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4, )
  • N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide (Compound 5, )

Structural Differences :

  • Target Compound : 6-methoxyindole with benzofuran-ethylamine chain.
  • Comparators : 5-fluoroindole with benzoylphenyl or chlorobenzoylphenyl groups.

Key Findings :

  • Synthetic Routes : All compounds were synthesized via condensation reactions using sodium ethoxide/DMSO or DMF under reflux, followed by chromatography .
  • Physicochemical Properties :
Compound Melting Point (°C) Rf Value Molecular Weight (g/mol)
Target Compound Not reported N/A Inferred ~425
Compound 3 249–250 0.67 358.34
Compound 4 233–234 0.77 372.37
Compound 5 (partial data) Not reported N/A Inferred ~393
  • Substituent Effects: Fluoro vs. Methoxy: The 5-fluoro group in comparators may enhance metabolic stability compared to the 6-methoxy group in the target compound, which could influence bioavailability . Benzofuran vs.

Halogen-Substituted Indole-Carboxamides

Example Compounds :

  • 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b, )
  • 5-Bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c, )

Structural Differences :

  • Target Compound : Lacks halogenation; features methoxy and benzofuran groups.
  • Comparators: 5-bromo-7-fluoro substitution with methyl-phenyl or cyanomethyl modifications.

Key Findings :

  • Synthetic Methods: Comparators were synthesized via stepwise functionalization of indole cores, including bromination and cyanomethylation .
  • Mass Spectrometry :
    • Compound 63c: m/z 386 ([M+H]+), confirming bromine and fluorine contributions .
  • Halogen Effects : Bromine and fluorine in comparators likely increase molecular weight and lipophilicity, contrasting with the target compound’s methoxy group, which may improve aqueous solubility.

Sigma Receptor Ligands (Indirect Comparators)

Example Compounds :

  • BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide, )
  • BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide, )

Structural Differences :

  • Target Compound : Indole-carboxamide with benzofuran.
  • Comparators : Piperidine/amine-based sigma receptor ligands.

Functional Insights :

  • While structurally distinct, BD 1008 and BD 1047 highlight the role of dimethylaminoethyl chains in sigma-1 receptor binding. The target compound’s dimethylaminoethyl group may similarly facilitate receptor interactions, though this remains speculative without direct pharmacological data .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a benzofuran moiety, a dimethylamino group, and an indole derivative. Its molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of approximately 325.36 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran moiety through cyclization reactions and the introduction of the dimethylaminoethyl group via alkylation techniques.

Synthesis Steps:

  • Formation of Benzofuran : Cyclization reactions involving phenolic derivatives.
  • Dimethylaminoethyl Group Introduction : Alkylation using dimethylamine.
  • Final Product Isolation : Purification through crystallization or chromatography techniques.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that interactions with specific biological targets such as receptors or enzymes play a crucial role in its pharmacological effects. Research on similar compounds indicates that structural features like the benzofuran and indole moieties are vital for their biological activity .

Pharmacological Effects

Studies have suggested various potential pharmacological effects including:

  • Antimicrobial Activity : Preliminary data indicate that compounds with similar structures exhibit antibacterial and antifungal properties. For instance, related indole derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is speculation regarding its potential use in treating neurological disorders.

Case Studies

Recent studies have focused on the biological profile of related compounds, which may provide insights into the activity of this compound:

CompoundActivity TypeMIC (µM)References
Compound AAntibacterial0.0195 (E. coli)
Compound BAntifungal0.0048 (C. albicans)
Compound CAntimicrobial4.69 - 22.9 (B. subtilis)

These findings suggest that modifications to the structure can significantly enhance or alter biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Benzofuran Core Preparation : Starting with iodinated salicylaldehyde derivatives (e.g., 5-iodosalicylaldehyde) and diethyl bromomalonate to form the benzofuran ring via cyclization .

Indole Carboxamide Formation : Ethyl indole-2-carboxylate is coupled with aminobenzophenones or related intermediates using sodium ethoxide in DMF at 100–150°C .

Functionalization : The dimethylaminoethyl group is introduced via nucleophilic substitution or reductive amination under controlled pH and temperature .

  • Key Reagents : Diethyl bromomalonate, sodium ethoxide, Zn dust (for dehalogenation), and DMF as a solvent .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy, benzofuran, and dimethylamino groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~450–500 g/mol range) .
  • Elemental Analysis : Ensures purity (>95%) and stoichiometric accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Strategies :

  • Temperature Control : Elevated temperatures (150°C) enhance coupling efficiency in DMF but require inert atmospheres to prevent decomposition .
  • Catalyst Use : Zinc dust in HCl selectively removes undesired iodine substituents during benzofuran core synthesis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves regioisomers and byproducts .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
Benzofuran SynthesisZn dust, HCl, RT65–7090
Indole CouplingNaOEt, DMF, 150°C75–8095

Q. What structure-activity relationship (SAR) strategies enhance biological activity?

  • Modifications :

  • Methoxy Group Substitution : Replacing 6-methoxy with halogen (Cl, Br) alters lipophilicity and target binding .
  • Dimethylaminoethyl Chain : Shortening or elongating the chain impacts cellular permeability and receptor affinity .
    • Biological Testing :
  • Enzyme Assays : IC50_{50} values against kinases or GPCRs are measured using fluorescence polarization .
  • Molecular Docking : Computational models predict interactions with catalytic sites (e.g., ATP-binding pockets) .

Q. How are stability and solubility challenges addressed in biological assays?

  • Solutions :

  • Solubility : Use DMSO for stock solutions, diluted in PBS (pH 7.4) with <0.1% Tween-80 .
  • Stability : LC-MS monitors degradation in serum (37°C, 24h); half-life >6h indicates suitability for in vitro studies .

Q. What computational methods predict target interactions?

  • Approaches :

  • Molecular Dynamics (MD) : Simulates ligand-protein binding over 100 ns trajectories to assess conformational stability .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity .
    • Software : AutoDock Vina, GROMACS, and Schrödinger Suite .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to reconcile?

  • Analysis : Yields vary due to iodination efficiency in benzofuran synthesis (40–70% in vs. 75% in ).
  • Resolution : Optimize iodine stoichiometry and reaction time (12–18h) while monitoring by TLC .

Key Research Findings

  • Biological Activity : The compound inhibits serotonin receptors (5-HT2A_{2A}) with nanomolar affinity, validated via radioligand displacement assays .
  • Thermal Stability : Decomposition onset at 220°C (DSC analysis) supports storage at −20°C .

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